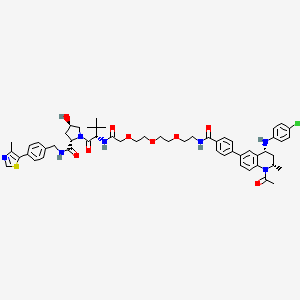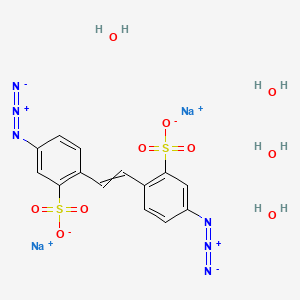
N-(4-Hydroxycinnamoyl)tyrosine
Overview
Description
N-(4-Hydroxycinnamoyl)tyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a hydroxycinnamoyl group attached to the amino group of tyrosine. It is known for its potential biological activities and is studied for its various applications in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
N-(4-Hydroxycinnamoyl)tyrosine is a derivative of tyrosine It’s known that tyrosine derivatives play significant roles in various biological processes, including plant growth and development .
Mode of Action
It’s known that hydroxycinnamic acid derivatives, including this compound, are secondary metabolites derived from the phenylalanine and tyrosine pathway . They contribute to many developmental processes as well as plant responses against biotic and abiotic stress responses .
Biochemical Pathways
This compound is involved in the phenylalanine and tyrosine metabolic pathway . Key enzymes in this pathway include Phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl) transferase (THT), and tyrosine decarboxylase (TyDC) . These enzymes are essential for the biosynthesis of hydroxycinnamic acid amides, including this compound .
Pharmacokinetics
It’s known that this compound has been detected in various foods, such as cocoa and cocoa products, cocoa beans, and cocoa powder . This suggests that it can be absorbed into the body through dietary intake.
Result of Action
Hydroxycinnamic acid derivatives, including this compound, are known to have antioxidant properties . They also contribute to many developmental processes and plant responses against biotic and abiotic stress responses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, plant growth and developmental processes, including flower development, senescence, sexual differentiation, plant defense, tuberization, cell division, cyto-morphogenesis cell wall cross-linking, and stress responses, can affect the accumulation of specific hydroxycinnamic acid amides .
Biochemical Analysis
Biochemical Properties
N-(4-Hydroxycinnamoyl)tyrosine interacts with several enzymes, proteins, and other biomolecules. The biosynthesis of this compound involves essential enzymes such as Phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl) transferase (THT), and tyrosine decarboxylase (TyDC) . These interactions contribute to many developmental processes as well as plant responses against biotic and abiotic stress responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The condensation of CoA derivative of p-coumaric acid (thioester p-coumaroyl-CoA) and the amine tyramine catalyzed by THT further activates the synthesis of p-coumaroyltyramine .
Metabolic Pathways
This compound is involved in the phenylalanine and tyrosine metabolic pathway . It interacts with enzymes such as PAL, 4CL, THT, and TyDC
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxycinnamoyl)tyrosine typically involves the coupling of 4-hydroxycinnamic acid with tyrosine. This reaction can be facilitated by using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in a solvent like dimethylformamide (DMF). The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete coupling .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods. For instance, genetically engineered Escherichia coli strains can be used to produce this compound by introducing genes encoding enzymes such as tyrosine ammonia lyase and 4-coumarate CoA ligase. These enzymes facilitate the conversion of tyrosine to this compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxycinnamoyl)tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxycinnamoyl group can be oxidized to form quinones.
Reduction: The double bond in the hydroxycinnamoyl group can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Hydroxycinnamoyl)tyrosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its role in plant defense mechanisms and its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of natural products and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Hydroxycinnamoyl)phenethylamine
- N-(4-Hydroxycinnamoyl)tyramine
- N-(4-Hydroxycinnamoyl)caffeic acid
Uniqueness
N-(4-Hydroxycinnamoyl)tyrosine is unique due to its specific structure, which combines the properties of both tyrosine and hydroxycinnamic acid. This combination imparts unique biological activities, such as enhanced antioxidant and antimicrobial properties, making it distinct from other similar compounds .
Properties
CAS No. |
77201-66-2 |
|---|---|
Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H17NO5/c20-14-6-1-12(2-7-14)5-10-17(22)19-16(18(23)24)11-13-3-8-15(21)9-4-13/h1-10,16,20-21H,11H2,(H,19,22)(H,23,24)/b10-5+/t16-/m0/s1 |
InChI Key |
LEEDEKWKJVUWGA-YKXBDCQTSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O)O |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O)O |
sequence |
Y |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B1649323.png)




![N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine](/img/structure/B1649332.png)




